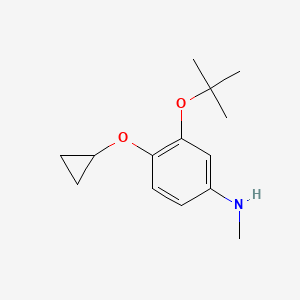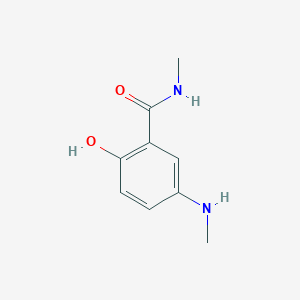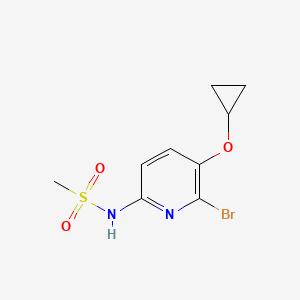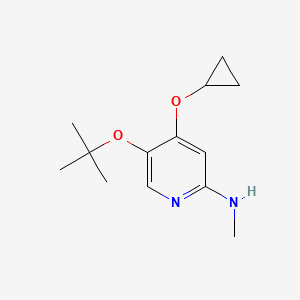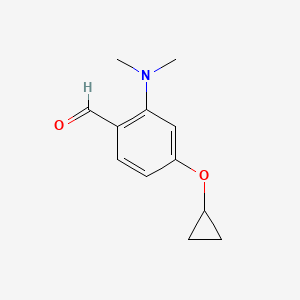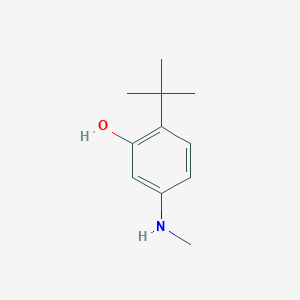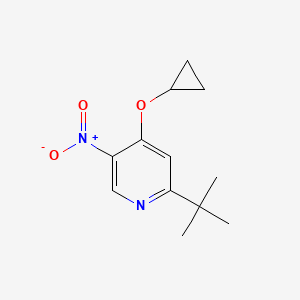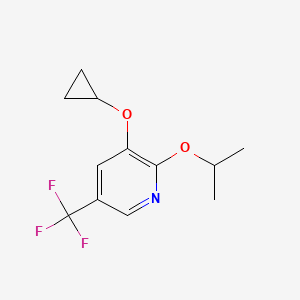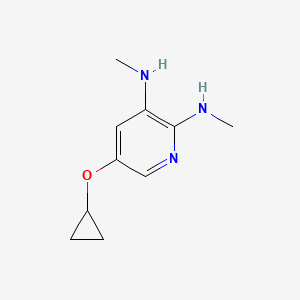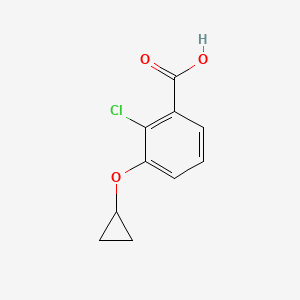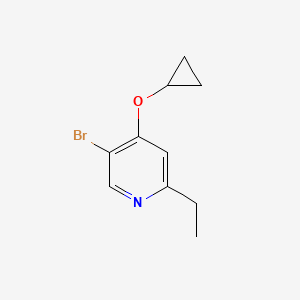
5-Bromo-4-cyclopropoxy-2-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and an ethyl group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions . This method typically employs palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound .
In an industrial setting, the production of this compound may involve optimized protocols to increase yield and efficiency. For instance, starting from 2-bromo-4-methylpyridine, the overall yield can be significantly improved by avoiding the use of palladium as a catalyst and employing more diverse and versatile strategies .
Analyse Chemischer Reaktionen
5-Bromo-4-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling reactions are commonly used to synthesize this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biological probes and in the study of biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
2-Bromo-4-ethylpyridine: This compound has a similar structure but lacks the cyclopropoxy group.
5-Bromo-2-ethoxypyridine: This compound has an ethoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-10(9(11)6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
VWIYJLCYBNJCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



